![molecular formula C12H11NO4 B1522372 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid CAS No. 1184060-24-9](/img/structure/B1522372.png)
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid
Overview
Description
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 . It is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid consists of a furan ring attached to a carboxylic acid group and an aminophenyl group through a methylene bridge . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Proteomics Research
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid: is utilized in proteomics research due to its potential as a building block for complex molecules . Its structure allows for the attachment of various functional groups, making it versatile for synthesizing peptides and proteins for study.
Biotechnology
In biotechnology, this compound serves as a precursor for the synthesis of biologically active molecules . Its furan ring and amino group can be modified to create new compounds with potential applications in genetic engineering and molecular cloning.
Medical Research
Medical research leverages 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid for the development of novel therapeutic agents . Its ability to bind to various receptors and enzymes makes it a valuable tool for drug discovery, particularly in targeting diseases at the molecular level.
Industrial Applications
Industrially, this compound finds applications in the synthesis of polymers and plastics . The furan component is particularly interesting for creating materials with enhanced durability and heat resistance.
Environmental Studies
Environmental studies utilize 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid for the development of eco-friendly pesticides and herbicides . Its structural properties allow for the creation of compounds that are biodegradable and have minimal impact on non-target species.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in chromatography and spectrometry . Its unique spectral properties make it suitable for use as a calibration standard in various analytical techniques.
properties
IUPAC Name |
5-[(4-aminophenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOGYQWSWHXFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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